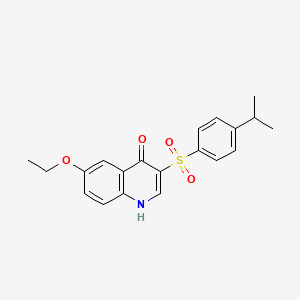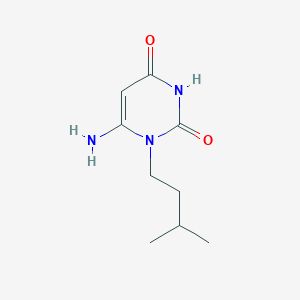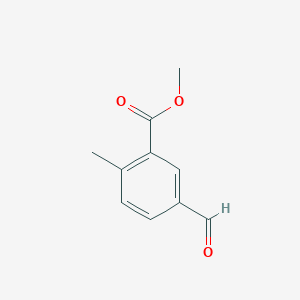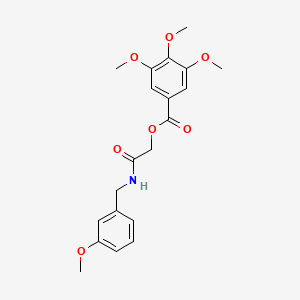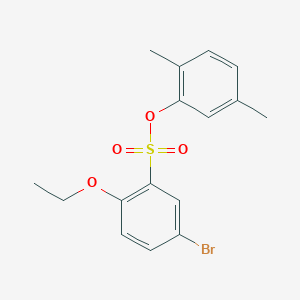![molecular formula C11H8N4O2 B2779975 4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile CAS No. 957265-89-3](/img/structure/B2779975.png)
4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile
Vue d'ensemble
Description
“4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile” is a chemical compound with the molecular formula C11H8N4O2 . It has an average mass of 228.207 Da and a monoisotopic mass of 228.064728 Da .
Synthesis Analysis
The synthesis of pyrazole derivatives, which includes “this compound”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using Density Functional Theory . The complete assignments of the compound can be performed based on experimental data and potential energy distribution (PED) of the vibrational modes .
Chemical Reactions Analysis
Pyrazoles, including “this compound”, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A radical addition followed by intramolecular cyclization affords the important pyrazole skeleton in good to excellent yields under mild conditions with wide group tolerance .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula C11H8N4O2, average mass 228.207 Da, and monoisotopic mass 228.064728 Da . More detailed properties such as density, thermal stability, and sensitivity towards impact and friction would require further experimental analysis .
Applications De Recherche Scientifique
Synthesis and Structural Characterization
The synthesis and structural characterization of compounds related to "4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile" have been extensively studied. For instance, research by Sairem et al. (2012) focuses on the synthesis of η5 and η6-cyclic π-perimeter hydrocarbon platinum group metal complexes derived from ligands related to this compound. These complexes are characterized by their spectral and structural properties, confirming that the nitrile group does not partake in complexation but remains as a free pendant group (Sairem et al., 2012).
Chemical Reactivity and Ligand Behavior
Research has also delved into the reactivity of derivatives of "this compound" towards electrophilic reagents, exploring their potential in forming various substituted pyrazoles, which could have implications for further chemical applications and synthesis strategies (Mohamed et al., 2001).
Optoelectronic Properties
The optoelectronic properties of pyrazole compounds, including derivatives of "this compound," have been analyzed through combined experimental and theoretical studies. These investigations provide insights into the molecular architecture and optoelectronic properties, which are crucial for the development of materials with potential applications in electronics and photonics (Bharathi & Santhi, 2017).
Anticancer Activity
The anticancer activities of metal complexes derived from ligands related to "this compound" have been a subject of investigation, showcasing the potential of these complexes as therapeutic agents. This line of research emphasizes the importance of exploring novel chemical entities for their bioactivity and potential applications in medicinal chemistry (Bera et al., 2021).
Orientations Futures
The future directions for “4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile” could involve its use in the development of new drugs, given the broad range of chemical and biological properties of similar heterocyclic compounds . Additionally, the synthesis of pyrazole derivatives is an active area of research, with ongoing developments in synthetic techniques .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to show diverse pharmacological effects . These effects include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
For instance, some pyrazole derivatives have shown superior antipromastigote activity, which was justified by a molecular docking study conducted on Lm-PTR1 .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Compounds with similar structures have shown diverse pharmacological effects, suggesting that they may have multiple molecular and cellular effects .
Propriétés
IUPAC Name |
4-[(3-nitropyrazol-1-yl)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c12-7-9-1-3-10(4-2-9)8-14-6-5-11(13-14)15(16)17/h1-6H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGBGFVPDBWOPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=N2)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-2-yl)methanone](/img/structure/B2779895.png)
![N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2779896.png)

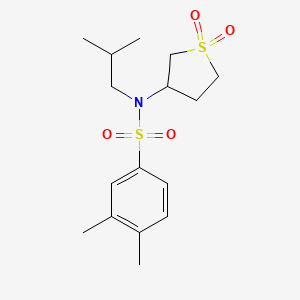
![4-methyl-N-(4-tosyl-1,2,3,4-tetrahydrocyclopenta[b]indol-7-yl)benzenesulfonamide](/img/structure/B2779899.png)
![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2779900.png)
![2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-OL](/img/structure/B2779901.png)

